molecular formula C12H17ClN4 B1420929 6-chloro-4-N-(dicyclopropylmethyl)-4-N-methylpyrimidine-2,4-diamine CAS No. 1424438-54-9

6-chloro-4-N-(dicyclopropylmethyl)-4-N-methylpyrimidine-2,4-diamine

Cat. No. B1420929
M. Wt: 252.74 g/mol
InChI Key: RGGNAYPPEMEZHQ-UHFFFAOYSA-N
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Description

6-Chloro-4-N-(dicyclopropylmethyl)-4-N-methylpyrimidine-2,4-diamine, also known as 6-Chloro-4-N-DCP-4-N-MPMDA, is an organic compound that is widely used in a variety of scientific applications, including pharmaceuticals and medical research. It is an amine derivative of pyrimidine, and has various biochemical and physiological effects.

Scientific Research Applications

Antiviral Activity

Research into pyrimidine derivatives, including those related to 6-chloro-4-N-(dicyclopropylmethyl)-4-N-methylpyrimidine-2,4-diamine, has shown significant applications in antiviral activities. For instance, studies on 2,4-diamino-6-hydroxypyrimidines substituted in position 5 by various groups, including cyclopropyl, have shown marked inhibition of retrovirus replication in cell culture. Such compounds have been particularly effective against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity in cell cultures (Hocková et al., 2003).

Synthesis and Process Research

The synthesis processes of similar pyrimidine compounds are critical in the development of pharmaceutical drugs. For example, 4,6-Dichloro-2-methylpyrimidine, closely related to the compound of interest, is an important intermediate in the synthesis of anticancer drugs such as dasatinib. The synthesis involves several steps including cyclization and chlorination with phosphorus oxychloride, highlighting the compound's importance in pharmaceutical manufacturing (Guo Lei-ming, 2012).

Binding Mechanism and Enzymatic Activity Enhancement

Pyrimethamine derivatives, which share structural features with 6-chloro-4-N-(dicyclopropylmethyl)-4-N-methylpyrimidine-2,4-diamine, have been synthesized to understand their binding mechanism and enhancement of mutant β-N-acetylhexosaminidase activity. Alterations in the compound's structure, such as substituting the chloro group, have demonstrated significant variations in inhibitory activity and chaperoning efficacy (Tropak et al., 2015).

Toll-Like Receptor Agonistic Activity

Studies have also been conducted on pyrimidine-2,4-diamines for their potential as human toll-like receptor-8 (TLR8) agonists. These compounds, including variants with cyclopropyl groups, have shown significant promise in inducing a cytokine profile favorable for Type 1 helper T cell generation, which is crucial in immune response modulation (Beesu et al., 2016).

properties

IUPAC Name

6-chloro-4-N-(dicyclopropylmethyl)-4-N-methylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4/c1-17(10-6-9(13)15-12(14)16-10)11(7-2-3-7)8-4-5-8/h6-8,11H,2-5H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGNAYPPEMEZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=NC(=N1)N)Cl)C(C2CC2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-N-(dicyclopropylmethyl)-4-N-methylpyrimidine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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